REACTION_CXSMILES
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[CH2:1]([N:3]([CH2:13][CH3:14])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][N:5]=1)[CH3:2]>CO.[Pd]>[NH2:10][C:7]1[CH:8]=[CH:9][C:4]([N:3]([CH2:13][CH3:14])[CH2:1][CH3:2])=[N:5][CH:6]=1
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Name
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|
Quantity
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40 g
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Type
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reactant
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Smiles
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C(C)N(C1=NC=C(C=C1)[N+](=O)[O-])CC
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Name
|
|
Quantity
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1 L
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Type
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solvent
|
Smiles
|
CO
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Name
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|
Quantity
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2 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst was removed by filtration
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
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Name
|
|
Type
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product
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Smiles
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NC=1C=CC(=NC1)N(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |